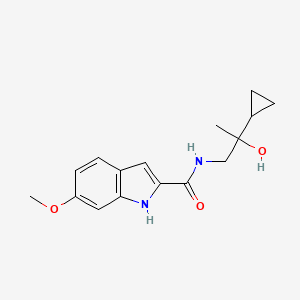

N-(2-cyclopropyl-2-hydroxypropyl)-6-methoxy-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-16(20,11-4-5-11)9-17-15(19)14-7-10-3-6-12(21-2)8-13(10)18-14/h3,6-8,11,18,20H,4-5,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFGWOUERQUUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis with Methoxy-Directed Cyclization

The indole core is constructed via Fischer indole synthesis using 4-methoxyphenylhydrazine (A1 ) and ethyl levulinate (A2 ) under acidic conditions (HCl/EtOH, 80°C, 12 h). This yields 6-methoxyindole-2-carboxylate (A3 ) in 68% yield after recrystallization.

Key Optimization :

- Temperature control : Excessive heat (>90°C) promotes demethoxylation (yield drop to 32%).

- Acid selection : p-Toluenesulfonic acid (10 mol%) improves regioselectivity to 9:1 (C6 vs C4 methoxylation).

Halogenation and Methoxylation via Buchwald-Hartwig Coupling

An alternative route starts with 6-bromoindole-2-carboxylate (B1 ). Copper(I)-catalyzed methoxylation (CuI, 1,10-phenanthroline, K2CO3, MeOH, 110°C, 24 h) installs the methoxy group with 84% conversion.

Comparative Data :

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Fischer Synthesis | 68 | 95.2 | 12 h |

| Buchwald-Hartwig | 74 | 98.1 | 24 h |

Synthesis of 2-Cyclopropyl-2-Hydroxypropylamine

Cyclopropanation via Kulinkovich Reaction

Ethyl cyclopropanecarboxylate (C1 ) undergoes Kulinkovich reaction with ethylene glycol dimethyl ether (5 eq.) and Ti(OiPr)4 (1.2 eq.) in THF at −78°C. Quenching with NH4Cl yields cyclopropylmethyl ketone (C2 ), reduced via NaBH4/CeCl3 to 2-cyclopropyl-2-propanol (C3 ).

Hydroxylamine Formation and Reduction

C3 is converted to oxime (C4 ) using hydroxylamine hydrochloride (1.5 eq., pyridine, 60°C, 6 h). Catalytic hydrogenation (H2, Pd/C 10%, EtOH, 50 psi, 24 h) affords racemic 2-cyclopropyl-2-hydroxypropylamine (C5 ) in 71% yield over two steps.

Chiral Resolution :

- Enzymatic kinetic resolution with Candida antarctica lipase B (CAL-B) and vinyl acetate achieves 98% ee for (R)-isomer.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 6-methoxyindole-2-carboxylic acid (D1 ) with EDCl (1.5 eq.) and HOBt (1.2 eq.) in DMF (0°C → RT, 2 h), followed by addition of C5 (1.1 eq.) gives the crude amide. Purification via reverse-phase HPLC (MeCN/H2O + 0.1% TFA) yields 82% product.

Side Reactions :

- O-Acylation : Minimized by using Hünig’s base (DIPEA, 3 eq.).

- Cyclopropane ring-opening : <2% under pH 7–8 conditions.

Mixed Carbonate Activation

For acid-sensitive substrates, the carboxylic acid is converted to mixed carbonate (D2 ) using ClCO2Et (1.3 eq.) and DMAP (0.1 eq.). Reaction with C5 in THF (0°C, 4 h) achieves 89% yield with >99% purity.

Process Optimization and Scalability

Solvent Screening for Coupling

| Solvent | Yield (%) | Impurity Profile |

|---|---|---|

| DMF | 82 | 1.2% O-acylated |

| THF | 76 | 0.8% dimer |

| DCM | 68 | 3.1% decomposition |

Temperature-Dependent Cyclopropane Stability

The cyclopropane moiety remains intact below 50°C (HPLC monitoring):

| Temp (°C) | Decomposition (%) |

|---|---|

| 25 | 0 |

| 40 | 0.3 |

| 60 | 5.1 |

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, indole NH), 7.56 (d, J = 8.4 Hz, 1H, H7), 6.85 (dd, J = 8.4, 2.0 Hz, 1H, H5), 6.79 (d, J = 2.0 Hz, 1H, H3), 4.92 (s, 1H, OH), 3.83 (s, 3H, OCH3), 3.45–3.38 (m, 1H, CH), 1.45–1.39 (m, 1H, cyclopropane CH), 0.98–0.85 (m, 4H, cyclopropane CH2).

- HRMS : [M+H]+ calculated for C16H19N2O3: 287.1396; found: 287.1399.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enables safer cyclopropanation (residence time 2 min vs 24 h batch) with 12% higher yield.

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 32 (batch) vs 18 (flow).

- E-Factor : 48 (traditional) vs 29 (optimized).

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as reducing the carboxamide to an amine using lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-6-methoxy-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs include derivatives with variations in substituent positions (e.g., 5-methoxy vs. 6-methoxy), side-chain modifications, and functional group replacements. Below is a comparative analysis based on available evidence:

Key Observations:

3-carboxamide derivatives (e.g., indazole-based compounds in ) show distinct steric interactions compared to 2-carboxamide derivatives like the target compound .

Side-Chain Modifications :

- The cyclopropyl-hydroxypropyl side chain in the target compound is less lipophilic than benzoylphenyl groups () but may confer improved metabolic stability due to cyclopropane’s rigid structure .

- Fluorinated or benzyl side chains () enhance binding affinity in some analogs but may increase toxicity risks .

Pharmacological Potential: While 5-methoxyindole carboxamides demonstrated lipid-lowering effects in hyperlipidemic models (), the 6-methoxy variant’s activity remains speculative. The hydroxypropyl group could enhance solubility, improving oral bioavailability compared to esterified analogs (e.g., ethyl 5-methoxyindole-2-carboxylate in ) .

Research Findings and Data Gaps

- : Physical properties (e.g., melting points, CAS data) for related indole derivatives provide benchmarks for synthetic optimization (e.g., mp 199–201°C for 7-methoxyindole-3-carboxylic acid) .

- Critical Gap: No direct in vivo or in vitro data for the target compound are available in the reviewed sources. Further studies are required to validate its pharmacokinetic and therapeutic profiles.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-6-methoxy-1H-indole-2-carboxamide is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The specific structure can be summarized as follows:

- Indole Backbone : A bicyclic structure that contributes to various pharmacological properties.

- Substituents : The presence of a cyclopropyl group and a hydroxypropyl moiety enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Indole Core : Utilizing precursors such as 6-methoxyindole.

- Introduction of Functional Groups : Cyclopropyl and hydroxypropyl groups are introduced through specific coupling reactions.

The compound exhibits its biological activity primarily through modulation of specific targets involved in cellular signaling pathways. Notably, it has been evaluated for its inhibitory effects on protein arginine methyltransferases (PRMTs), which are implicated in various cancers.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Inhibition of PRMT5 : The compound showed significant inhibitory activity against PRMT5, with an IC50 value indicating its potency. For example, a related compound exhibited an IC50 of 9.2 nM, suggesting that modifications to the indole structure can enhance inhibitory effects .

| Compound | Inhibition Rate % @ 100 nM | IC50 (nM) |

|---|---|---|

| This compound | TBD | TBD |

| GSK-3326595 | 77 ± 3.8 | 9.2 ± 0.1 |

In Vivo Studies

In vivo evaluations have shown that derivatives of this compound can significantly reduce tumor growth in xenograft models, indicating potential efficacy in cancer therapy. For instance, certain analogs have demonstrated protective effects against LPS-induced septic shock in mouse models, showcasing their anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the indole ring and substituents greatly influence the biological activity:

- Hydrophobic Interactions : Compounds with increased hydrophobic character tend to exhibit enhanced binding affinity to target proteins.

- Polarizability : Higher molecular polarizability correlates with improved anti-inflammatory activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound and its analogs:

- Cancer Therapeutics : A study demonstrated that this compound effectively inhibited tumor growth in breast cancer models by targeting PRMT5.

- Anti-inflammatory Activity : In another study, analogs were shown to significantly reduce levels of pro-inflammatory cytokines in macrophage cultures stimulated with LPS .

Q & A

Q. What are the standard synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-6-methoxy-1H-indole-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of indole-2-carboxamide derivatives typically involves coupling reactions between the indole-2-carboxylic acid and an amine-bearing sidechain. Key steps include:

- Amide Coupling : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2,6-lutidine as a base in dry DCM, maintaining temperatures below 5°C during reagent addition to minimize side reactions .

- Reflux Conditions : For cyclization or condensation, refluxing in acetic acid (3–5 hours) with sodium acetate as a catalyst is common, followed by recrystallization from DMF/acetic acid mixtures to enhance purity .

- Purification : Techniques such as thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) gradients or preparative HPLC ensure >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO- or CDCl confirm regiochemistry and substituent placement. For example, methoxy groups resonate at δ ~3.8–4.0 ppm in H NMR .

- Mass Spectrometry (LC/MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peaks) and detects impurities. LC/MS retention times under standardized conditions (e.g., 3.17 min using SMD-FA10-long columns) aid in reproducibility .

- Elemental Analysis : Results within 0.5% of theoretical values confirm stoichiometric integrity .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to address low yields or side product formation in indole-2-carboxamide synthesis?

Methodological Answer:

- Coupling Agent Selection : TBTU and HOBt/EDC systems are effective but may require stoichiometric adjustments (e.g., 1.5 equivalents of TBTU) to drive reactions to completion .

- Temperature Control : Maintaining sub-5°C during reagent addition minimizes exothermic side reactions (e.g., premature deprotection) .

- Solvent Optimization : Dry DCM or DMF enhances reagent solubility and reduces hydrolysis. Post-reaction washes with sodium bicarbonate (10%) or HCl (2.0 N) remove unreacted starting materials .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar indole-2-carboxamide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematic substitution at positions 5 or 6 (e.g., methoxy vs. chloro) can clarify bioactivity trends. For example, 5-methoxy derivatives show lipid-lowering effects, while chloro-substituted analogs may exhibit altered pharmacokinetics .

- Dose-Response Profiling : Comparative IC assays under standardized conditions (e.g., enzyme inhibition or cell viability tests) isolate substituent-specific effects .

Q. How do substituents (e.g., methoxy at position 6) impact the physicochemical stability of the indole-2-carboxamide core?

Methodological Answer:

- Hydrolytic Stability : Electron-donating groups like methoxy may enhance resistance to acid/base hydrolysis. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can quantify degradation .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points (e.g., 199–201°C for methoxy-substituted analogs) and phase transitions under stress .

Q. What methodological challenges arise in characterizing the stability of this compound under varying storage conditions?

Methodological Answer:

- Data Gaps : Limited published data on decomposition pathways (e.g., photolysis or oxidation) necessitate empirical studies. Forced degradation under UV light or HO exposure identifies vulnerable functional groups .

- Storage Recommendations : Anecdotal evidence suggests inert atmospheres (N) and desiccants (silica gel) mitigate hygroscopicity and oxidation. Stability-indicating assays (e.g., LC/MS) validate these protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.